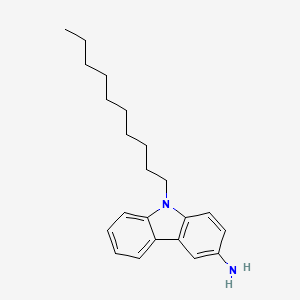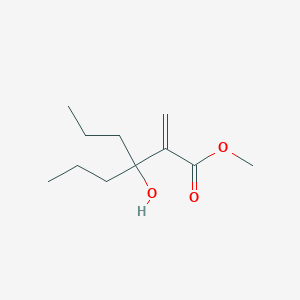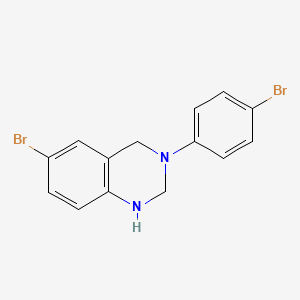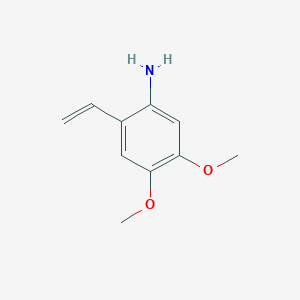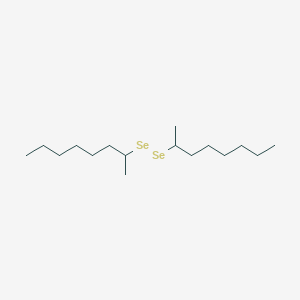![molecular formula C34H36 B14302417 1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene CAS No. 116053-69-1](/img/no-structure.png)
1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene, also known as (E)-1,2-Bis(4-tert-butylphenyl)ethene, is an organic compound with the molecular formula C22H28. This compound is characterized by the presence of two tert-butylphenyl groups attached to an ethene backbone. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene typically involves the reaction of 4-tert-butylbenzaldehyde with a suitable reagent to form the desired product. One common method is the Wittig reaction, where 4-tert-butylbenzaldehyde is reacted with a phosphonium ylide to produce the ethene derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethene group to an ethane group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides and diols.
Reduction: Ethane derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene is widely used in scientific research due to its versatility in chemical reactions. Some key applications include:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as asymmetric epoxidation and dihydroxylation.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene in catalytic reactions involves its role as a ligand. The compound coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(tert-butylimino)ethane: Another compound with tert-butyl groups, but with imino functionalities instead of phenyl groups.
tert-Butyl stilbene: A similar compound with a stilbene backbone and tert-butyl groups.
Uniqueness
1,1’-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene is unique due to its specific structure, which provides distinct steric and electronic properties. These properties make it particularly effective as a ligand in transition metal-catalyzed reactions, offering advantages in terms of selectivity and reactivity compared to other similar compounds .
Propriétés
| 116053-69-1 | |
Formule moléculaire |
C34H36 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
1-tert-butyl-4-[1-(4-tert-butylphenyl)-2,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C34H36/c1-33(2,3)29-21-17-27(18-22-29)32(28-19-23-30(24-20-28)34(4,5)6)31(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-24H,1-6H3 |
Clé InChI |
PSHRSWTUMKNKRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


